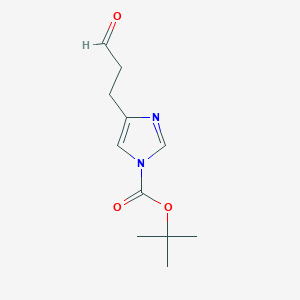

tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-oxopropyl)imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-9(12-8-13)5-4-6-14/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYAVOXVSBCDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate typically involves the reaction of an imidazole derivative with tert-butyl chloroformate and a 3-oxopropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxopropyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the 3-oxopropyl group can yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions to preserve the integrity of the tert-butyl ester.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Key Observations:

Reactivity :

- The 3-oxopropyl group in the target compound provides a ketone for nucleophilic additions or reductions, distinguishing it from esters (e.g., 3-methoxy-3-oxopropyl in ) or hydroxymethyl derivatives .

- Bromophenyl-substituted analogs (e.g., ) enable Suzuki-Miyaura cross-coupling, absent in the target molecule.

Synthetic Utility: Boc-protected imidazoles with hydroxymethyl or formyl groups () are preferred for post-functionalization, whereas the 3-oxopropyl variant may require stabilization due to keto-enol tautomerism.

Biological Relevance :

- Cyclopropyl-containing derivatives () exhibit enhanced metabolic stability compared to linear chains like 3-oxopropyl, highlighting trade-offs between rigidity and reactivity.

Spectral and Physical Data

- ¹H-NMR : Imidazole protons typically resonate at δ 7.3–7.6 ppm, while tert-butyl groups appear as singlets near δ 1.4 ppm. The 3-oxopropyl chain’s methylene protons show signals at δ 2.5–3.0 ppm (adjacent to carbonyl) .

- Mass Spectrometry : Molecular ion peaks for Boc-protected imidazoles align with their molecular weights (e.g., m/z 245.05 for C₁₄H₁₇N₂O₂ in ).

Biological Activity

Tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate is a chemical compound characterized by its unique imidazole structure, which includes a tert-butyl group and a 3-oxopropyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H19N2O3, with a molecular weight of approximately 251.30 g/mol. The compound features an imidazole ring that contributes to its reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Imidazole Ring | Provides unique chemical reactivity |

| Tert-butyl Group | Enhances lipophilicity and stability |

| 3-Oxopropyl Substituent | Impacts binding affinity to biological targets |

Enzyme Inhibition

Research indicates that this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that compounds with similar structures exhibit significant activity against various enzymes, suggesting that this compound may also possess similar capabilities.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of this compound have indicated effectiveness against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Emerging research has explored the anticancer potential of this compound. Similar derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could be further investigated as a lead compound in cancer therapeutics .

The precise mechanism of action for this compound remains under investigation. However, it is believed that the unique structural features allow for specific interactions with biological targets, potentially leading to inhibition of enzymatic activity or modulation of signaling pathways.

Biochemical Pathways

The presence of the imidazole ring suggests involvement in various biochemical pathways, including:

- Biosynthesis : Participation in the synthesis of complex biomolecules.

- Biodegradation : Potential roles in metabolic breakdown processes.

Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

- Enzyme Inhibition Studies : A study demonstrated that related imidazole derivatives inhibited key metabolic enzymes in bacterial systems, leading to reduced growth rates.

- Antimicrobial Efficacy : Another study reported that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive bacteria.

- Cytotoxicity Assays : Research on related compounds indicated promising anticancer activity in vitro, warranting further exploration into their mechanisms and therapeutic potential .

Q & A

Q. How can researchers address by-product formation during large-scale synthesis?

- Methodological Answer : By-products like de-Boc derivatives or dimerized species are minimized via slow reagent addition and temperature control (-20°C to 0°C). Silica gel chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/EtO) isolates the target compound. Purity is validated via melting point consistency and elemental analysis (C, H, N ±0.3%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.